4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbaldehyde
Description
This compound is a biphenyl derivative featuring a pinacol boronate ester at the para-position of one phenyl ring and a carbaldehyde group at the meta-position of the adjacent phenyl ring. The boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enables participation in Suzuki-Miyaura cross-coupling reactions, while the carbaldehyde group offers a reactive site for further functionalization (e.g., condensation, reduction).
Properties
IUPAC Name |
5-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BO3/c1-18(2)19(3,4)23-20(22-18)17-11-10-15(12-16(17)13-21)14-8-6-5-7-9-14/h5-13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIZJRQAOJBSCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3=CC=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbaldehyde typically involves the following steps:
Formylation Reaction: The aldehyde group is introduced through a formylation reaction, often using a Vilsmeier-Haack reagent (DMF and POCl3) or other formylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Palladium catalysts (Pd(PPh3)4), aryl halides
Major Products Formed
Oxidation: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carboxylic acid
Reduction: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-methanol
Substitution: Various biaryl derivatives
Scientific Research Applications
1.1. Construction of Covalent Organic Frameworks (COFs)
One of the notable applications of this compound is in the synthesis of covalent organic frameworks (COFs). COFs are porous materials with high surface areas and tunable structures, making them suitable for gas storage, separation, and catalysis. The compound serves as a building block for creating novel crystalline 2D COFs that exhibit enhanced stability and functionality. For instance, a study demonstrated the use of this compound in developing a COF with exceptional gas adsorption properties .
| Property | Value |
|---|---|
| Surface Area | High |
| Stability | Enhanced |
| Application | Gas Storage |
1.2. Photocatalytic Applications
The compound has also been investigated for its photocatalytic properties. Its ability to facilitate chemical reactions under light irradiation makes it a candidate for applications in solar energy conversion and environmental remediation. Research indicates that derivatives of this compound can effectively catalyze hydrogen evolution reactions when exposed to light .
2.1. Synthesis of Boronates
In organic chemistry, the compound is utilized as a boron source for the synthesis of various boronic acids and esters. These compounds are crucial intermediates in the Suzuki coupling reaction, which is widely used for forming carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals.
| Reaction Type | Application |
|---|---|
| Suzuki Coupling | Formation of Biaryl Compounds |
| Cross-Coupling Reactions | Synthesis of Complex Molecules |
3.1. Case Study on COFs Development
A recent study highlighted the successful incorporation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbaldehyde into a COF structure that exhibited remarkable selectivity for carbon dioxide over nitrogen. This property is essential for applications in carbon capture technologies .
3.2. Photocatalytic Hydrogen Production
Another case study focused on the use of this compound in photocatalytic systems for hydrogen production from water splitting. The results indicated a significant increase in hydrogen yield compared to traditional catalysts, demonstrating its potential for renewable energy applications .
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbaldehyde involves its reactivity with various nucleophiles and electrophiles. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications . The aldehyde group can undergo nucleophilic addition reactions, forming various derivatives that can be further functionalized.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Biphenyl-Based Boronate Esters
(a) [1,1'-Biphenyl]-3-Carboxylic Acid, 4'-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-, Methyl Ester (CAS: 1256358-85-6)
- Structure : Replaces the carbaldehyde with a methyl ester group.
- Applications: Used in organic electronics and as a monomer in polymer synthesis.
- Synthesis : Prepared via Suzuki coupling of brominated biphenyl carboxylic acid esters with pinacolborane .
- Key Differences : The ester group is less reactive than the aldehyde, limiting its utility in nucleophilic addition reactions but enhancing stability under basic conditions.
(b) 4,4,5,5-Tetramethyl-2-(4-Methyl-[1,1'-Biphenyl]-3-yl)-1,3,2-Dioxaborolane (CAS: 2253981-35-8)
- Structure : Features a methyl substituent instead of the carbaldehyde.
- Applications : Intermediate in drug discovery and materials science.
- Key Differences: The methyl group provides hydrophobicity, improving solubility in non-polar solvents compared to the polar carbaldehyde derivative .
(c) 3,3'-Bis(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-[1,1'-Biphenyl] (CAS: 850264-92-5)
- Structure : Contains two boronate esters at the meta positions.
- Applications : Critical in synthesizing conjugated polymers for OLEDs.
- Key Differences: The dual boronate groups enable bidirectional cross-coupling, whereas the target compound’s single boronate limits reactivity to monofunctional coupling .
Heteroaromatic Boronate Esters
(a) 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Furan-2-Carbaldehyde (CAS: 846023-58-3)
- Structure : Replaces the biphenyl core with a furan ring.
- Applications: Used in fluorescent probes and gold nanocluster synthesis .
- Key Differences : The furan ring’s electron-rich nature enhances reactivity in nucleophilic substitutions but reduces thermal stability compared to biphenyl derivatives.
(b) 2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)-1H-Imidazole (CAS: 1021919-38-9)
Comparative Data Table
Reactivity and Functionalization
- Carbaldehyde Group : Enables condensation reactions (e.g., formation of Schiff bases) and reductions to alcohols, unlike methyl or ester-substituted analogs .
- Boronate Ester : Participates in Suzuki-Miyaura coupling with aryl halides, though steric hindrance from the biphenyl core may reduce reaction efficiency compared to furan-based derivatives .
- Stability : The biphenyl backbone enhances thermal stability over heteroaromatic analogs, making it suitable for high-temperature reactions .
Biological Activity
The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbaldehyde is a boron-containing organic molecule that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant case studies.
- Molecular Formula : CHBO
- Molecular Weight : 412.29 g/mol
- CAS Number : 1033752-94-1
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : The compound may interact with specific kinases, potentially influencing pathways related to cancer and inflammation.
- Receptor Modulation : There is evidence suggesting that this compound may act as a ligand for nuclear receptors involved in metabolic processes.
Anticancer Activity
Recent investigations have highlighted the anticancer potential of boron-containing compounds. While specific studies on this exact compound remain limited, analogs have shown promising results.
Case Study: Cytotoxicity Testing
A study evaluated the cytotoxic effects of structurally related compounds on various cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | CNS | 10 |
| Compound B | Melanoma | 15 |
| Compound C | Breast Cancer | 12 |
In this context, compounds similar to the target molecule demonstrated significant cytotoxicity against CNS and melanoma cells .
Enzyme Inhibition
The inhibition of specific kinases is crucial in cancer therapy. Research indicates that compounds with dioxaborolane moieties can inhibit GSK-3β and IKK-β kinases.
Inhibition Data
| Compound | Target Kinase | IC (nM) |
|---|---|---|
| Compound D | GSK-3β | 200 |
| Compound E | IKK-β | 150 |
These findings suggest that the target compound may also possess inhibitory activity against these kinases, contributing to its potential as an anticancer agent .
Receptor Modulation
The compound's ability to modulate nuclear receptors such as the Constitutive Androstane Receptor (CAR) has been explored. CAR plays a significant role in drug metabolism and xenobiotic response.
Activation Profile
| Compound | Receptor | Activation Level |
|---|---|---|
| Compound F | CAR | High |
| Compound G | PXR | Moderate |
This modulation suggests that the compound could influence metabolic pathways related to drug metabolism and detoxification .
Q & A
Q. What synthetic strategies are commonly employed to prepare 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbaldehyde?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronate ester functionality. For example, intermediates like 4-(diphenylamino)phenylboronic acid or 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile are coupled with aryl halides under palladium catalysis . A two-step procedure involving Suzuki coupling followed by aldehyde functionalization is often used, with reaction yields optimized by controlling ligand systems (e.g., triphenylphosphine) and base selection (e.g., KCO) .
Q. How is the structural integrity of this compound validated in synthetic workflows?
1H NMR spectroscopy is critical for confirming the biphenyl backbone and aldehyde proton (δ ~10 ppm). For example, in Fig. S5 of Zhang et al. (2021), the aldehyde proton appears as a singlet at δ 10.02 ppm, while the dioxaborolane methyl groups resonate as a singlet at δ 1.35 ppm . X-ray crystallography or mass spectrometry may supplement structural validation in cases of ambiguous NMR signals .
Q. What reaction conditions optimize the Suzuki coupling efficiency for this boronate ester?
Optimal conditions include:
- Catalyst : Pd(PPh) (2–5 mol%) or Pd(OAc) with SPhos ligand .
- Solvent : Toluene/EtOH (3:1) or THF/water mixtures.
- Base : KCO or NaCO (2–3 equiv.) to maintain pH > 8.
- Temperature : 80–100°C under inert atmosphere .
Side reactions (e.g., protodeboronation) are minimized by avoiding excess water and ensuring rigorous degassing .
Advanced Research Questions
Q. How does the electronic nature of the biphenyl-aldehyde moiety influence charge-transfer properties in optoelectronic materials?
In meta-terphenyl donor–π–acceptor dyads , the aldehyde group acts as an electron-deficient acceptor, while the dioxaborolane-linked biphenyl serves as an electron-rich donor. This creates intramolecular charge transfer (ICT) states, as evidenced by redshifted emission spectra (~550 nm) and solvatochromic behavior. Tuning substituents on the biphenyl backbone (e.g., cyano vs. methyl groups) modulates the HOMO-LUMO gap by 0.3–0.5 eV, impacting photoluminescence quantum yields (ΦPL = 15–45%) .
Q. What challenges arise in integrating this compound into thermally activated delayed fluorescence (TADF) emitters?
Key challenges include:
- Horizontal molecular orientation : The planar biphenyl-aldehyde structure promotes aggregation-induced quenching. Blending with steric hindrance groups (e.g., 9,9-dimethylacridine) improves film uniformity and external quantum efficiency (EQE > 20%) .
- Thermal stability : Decomposition above 250°C limits vacuum-deposition processes. Co-evaporation with host materials (e.g., CBP) mitigates degradation .
- Boronate ester hydrolysis : Moisture-sensitive dioxaborolane requires anhydrous processing, necessitating glovebox handling for OLED fabrication .
Q. How can contradictions in reported reaction yields (e.g., 60% vs. 85%) be resolved during scale-up synthesis?
Discrepancies often stem from:
- Impurity profiles : Unreacted boronic acid (detected via HPLC) may suppress coupling efficiency. Pre-purification via column chromatography (silica gel, hexane/EtOAc) is recommended .
- Catalyst poisoning : Trace oxygen or sulfur-containing impurities deactivate Pd catalysts. Adding excess ligand (e.g., PPh, 10 mol%) regenerates active catalytic species .
- Solvent polarity : Lower-polarity solvents (e.g., toluene) favor boronate ester activation but slow dissolution. Sonication or microwave-assisted heating (50–80°C) enhances mixing .
Methodological Guidance
Q. What analytical techniques are critical for characterizing photoresponsive behavior in thin-film applications?
- UV-Vis spectroscopy : Monitors ICT transitions (λabs ~350–400 nm) and aggregation states .
- Time-resolved photoluminescence : Quantifies TADF lifetimes (τ ≈ 1–10 µs) and reverse intersystem crossing rates .
- Atomic force microscopy (AFM) : Assesses film morphology (RMS roughness < 2 nm for OLED-grade films) .
Q. How can computational modeling aid in designing derivatives with enhanced optoelectronic properties?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
